Methyltetrazine-PEG5-NHS ester

Catalog No.
S535254
CAS No.
1802907-92-1
M.F
C24H31N5O9
M. Wt
533.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-PEG5-NHS ester

CAS Number

1802907-92-1

Product Name

Methyltetrazine-PEG5-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C24H31N5O9

Molecular Weight

533.54

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Solubility

Soluble in DMSO

Synonyms

Methyltetrazine-PEG5-NHS ester

Description

The exact mass of the compound Methyltetrazine-PEG5-NHS ester is 533.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyltetrazine-PEG5-NHS ester is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for scientific research. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) [].

The Methyltetrazine-PEG5-NHS ester functions as a linker molecule within a PROTAC. It contains two key functional groups:

  • Methyltetrazine moiety: This group participates in a bioorthogonal click reaction with strained alkenes like trans-cyclooctene (TCO) []. This click reaction is fast and efficient, allowing for the controlled conjugation of the PROTAC to a molecule containing a TCO tag.
  • N-hydroxysuccinimide (NHS) ester: This group reacts selectively with primary amines, typically found on the side chains of lysine residues in proteins []. The NHS ester functionality allows the PROTAC to be conjugated to a ligand specific for the target protein of interest.

The PEG5 spacer, also present in the molecule, provides several advantages:

  • Increased water solubility: The hydrophilic PEG chain improves the water solubility of the overall PROTAC molecule, enhancing its cellular permeability and reducing aggregation [].
  • Spacer rigidity: The PEG spacer provides a certain degree of rigidity and defined distance between the target protein and the E3 ubiquitin ligase recruited by the other end of the PROTAC []. This optimized distance is crucial for efficient protein degradation.

Methyltetrazine-PEG5-NHS ester is a heterobifunctional linker characterized by its unique combination of a tetrazine moiety and an activated N-hydroxysuccinimide (NHS) ester. This compound is designed for bioconjugation applications, allowing for the selective attachment to primary amines in various biomolecules. The chemical formula is C28H38N6O10C_{28}H_{38}N_{6}O_{10}, with a molecular weight of 618.64 g/mol. It typically appears as a red solid or red oil and is soluble in organic solvents such as tetrahydrofuran, dichloromethane, dimethylformamide, and dimethyl sulfoxide. The compound is stored at -20°C and has a purity greater than 95% as determined by high-performance liquid chromatography .

The primary reaction involving Methyltetrazine-PEG5-NHS ester is the inverse electron demand Diels-Alder cycloaddition. This reaction occurs between the tetrazine and strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene, leading to the formation of a stable dihydropyridazine linkage. This cycloaddition is notable for its rapid kinetics and high chemoselectivity, making it an efficient method for bioconjugation without the need for additional reagents like copper catalysts or reducing agents .

Methyltetrazine-PEG5-NHS ester exhibits biocompatibility, allowing it to function effectively under mild buffer conditions. The tetrazine moiety does not react with other functional groups commonly found in biological samples, ensuring that the conjugation process is both selective and efficient. The compound's unique properties make it suitable for applications in live cell imaging and other biological studies where precise labeling of biomolecules is essential .

The synthesis of Methyltetrazine-PEG5-NHS ester typically involves several steps:

  • Preparation of Tetrazine Moiety: The tetrazine component can be synthesized through various methods involving the reaction of hydrazines with carbonyl compounds.
  • Formation of NHS Ester: The NHS ester is formed by reacting N-hydroxysuccinimide with an appropriate carboxylic acid derivative.
  • Linking the Components: The final step involves linking the tetrazine moiety to the NHS ester through a suitable reaction pathway that maintains the integrity of both functional groups.

Specific protocols may vary depending on the desired purity and yield .

Methyltetrazine-PEG5-NHS ester has several applications in biochemical research:

  • Bioconjugation: Used for labeling proteins, peptides, or other biomolecules with high specificity.
  • Live Cell Imaging: Facilitates real-time visualization of cellular processes by enabling the attachment of fluorescent probes.
  • Drug Delivery Systems: Can be utilized in targeted delivery mechanisms by conjugating therapeutic agents to specific cellular targets .

Studies involving Methyltetrazine-PEG5-NHS ester have demonstrated its efficacy in various interaction assays:

  • Cellular Uptake: Investigations into how efficiently conjugated biomolecules are taken up by cells.
  • Stability Assessments: Evaluating how stable the conjugates are under physiological conditions.
  • Kinetic Studies: Analyzing the reaction kinetics of tetrazine with different strained alkenes to optimize conditions for bioconjugation .

Several compounds share structural similarities with Methyltetrazine-PEG5-NHS ester, each offering unique properties:

Compound NameStructure CharacteristicsUnique Features
Tetrazine-PEG5-NHS EsterSimilar tetrazine and NHS functionalitiesOften used in similar bioconjugation tasks
Methyltetrazine-NHS EsterContains a methyltetrazine moietyMore reactive due to methyl substitution
Diels-Alder Cycloaddition AgentsVarious agents facilitating Diels-Alder reactionsDifferent reactivity profiles

Methyltetrazine-PEG5-NHS ester stands out due to its unprecedented kinetics in bioconjugation reactions and its ability to function efficiently without additional reagents, making it particularly valuable in biological applications .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Exact Mass

533.2122

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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